6-Bromo-N-isopropylpyridazin-3-amine
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Description
6-Bromo-N-isopropylpyridazin-3-amine is a chemical compound with the molecular formula C7H10BrN3 . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of pyridazine compounds, such as 6-Bromo-N-isopropylpyridazin-3-amine, involves several methods. One method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . A third method is an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of 6-Bromo-N-isopropylpyridazin-3-amine can be analyzed using various tools such as ChemSpider and MolView . These tools provide a 3D model viewer and a structural formula editor for detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-N-isopropylpyridazin-3-amine can be complex and involve numerous pathways . The reaction relationship topology matrix of the chemical reaction system can be used to represent the number of chemical reactions between different species .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-N-isopropylpyridazin-3-amine can be analyzed using various resources . These properties include its molecular weight, solubility, melting point, boiling point, and other relevant characteristics.Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-N-propan-2-ylpyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMYKDLYUPYOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-isopropylpyridazin-3-amine |
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